molecular formula C7H8N2O2 B3230193 2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine CAS No. 129421-39-2

2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine

Cat. No.: B3230193
CAS No.: 129421-39-2
M. Wt: 152.15 g/mol
InChI Key: BNVIQBMDOURVEK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine typically involves the use of specific reagents and conditions. One common method includes the use of dimethyl carbonate (DMC) and 1,4-diazabicyclo[2.2.2]octane (DABCO) as catalysts . The reaction is carried out in ethanol (EtOH) under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Methyl iodide (CH₃I), cesium carbonate (Cs₂CO₃), dimethylformamide (DMF)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity . Further research is needed to fully understand the molecular targets and pathways involved.

Comparison with Similar Compounds

2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-6-2-1-5-7(9-6)11-4-3-10-5/h1-2H,3-4H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVIQBMDOURVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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